Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a phenoxy group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(methoxycarbonyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with a piperazine derivative under controlled conditions to introduce the piperazine ring.
Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate
- Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate acetate
Uniqueness
Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the piperazine ring and the phenoxy group contributes to its distinct chemical properties and reactivity, setting it apart from similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(4-methoxycarbonylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6.ClH/c1-3-25-18(23)20-10-8-19(9-11-20)12-15(21)13-26-16-6-4-14(5-7-16)17(22)24-2;/h4-7,15,21H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBSEBDSPKXCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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